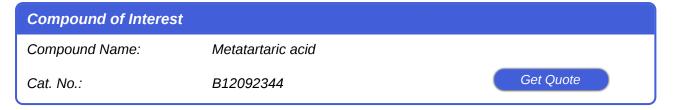


Metatartaric Acid (E353): A Toxicological and Safety Assessment

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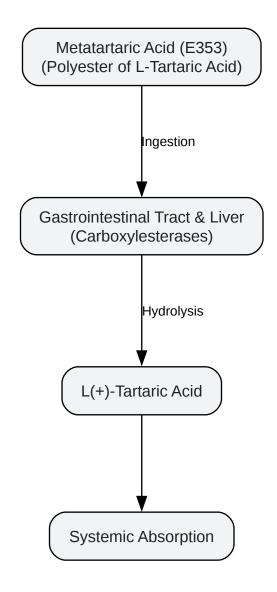
An In-depth Technical Guide for Researchers and Drug Development Professionals

Metatartaric acid, designated as E353, is a food additive primarily utilized as a stabilizer in wine production.[1] Its function is to inhibit the crystallization and precipitation of potassium bitartrate and calcium tartrate, ensuring the clarity and stability of the final product.[1] Chemically, **metatartaric acid** is not a single compound but a complex mixture of polyesters of L-tartaric acid, formed through the controlled heating and dehydration of L(+)-tartaric acid.[2] This guide provides a comprehensive overview of the toxicological studies, metabolic fate, and the established Acceptable Daily Intake (ADI) for **metatartaric acid**, intended for an audience of researchers, scientists, and professionals in drug development.

Metabolic Fate and Toxicological Equivalence

The cornerstone of the safety assessment of **metatartaric acid** is its presumed complete hydrolysis to L(+)-tartaric acid prior to systemic absorption.[3][4] This hydrolysis is believed to be carried out by carboxylesterases present in the gastrointestinal tract and the liver.[5] Consequently, the extensive toxicological database available for L(+)-tartaric acid is considered directly relevant and applicable to the safety evaluation of **metatartaric acid**.[3][4]





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Caption: Metabolic pathway of **metatartaric acid**.

Acceptable Daily Intake (ADI)

Regulatory bodies have established group ADIs that include **metatartaric acid**, based on the toxicological data for L(+)-tartaric acid. There is a notable difference in the ADI values set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).



Regulatory Body	Acceptable Daily Intake (ADI)	Basis
JECFA	0-30 mg/kg bw/day	Group ADI for L(+)-tartaric acid and its salts, expressed as L(+)-tartaric acid.[3][4][6][7]
EFSA	240 mg/kg bw/day	Group ADI for L(+)-tartaric acid-tartrates (E 334–337, 354), expressed as tartaric acid.[8][9]

The discrepancy in ADI values stems from different approaches in applying uncertainty factors to the available toxicological data for L(+)-tartaric acid.

Toxicological Studies

While the safety assessment of **metatartaric acid** largely relies on data from L(+)-tartaric acid, a limited number of studies have been conducted on **metatartaric acid** itself.

Acute Toxicity

The acute toxicity of **metatartaric acid** is considered to be low.[9]

Sub-chronic Toxicity

A key study directly evaluating **metatartaric acid** was a short-term, 18-week toxicity study in rats.[10]

Experimental Protocol: 18-Week Rat Study

Test Substance: Metatartaric acid

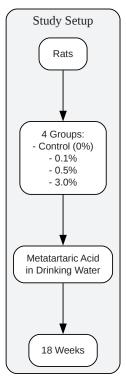
Species: Rats

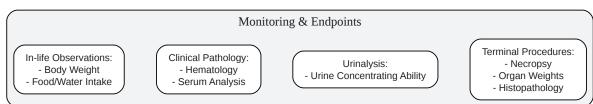
Administration: In drinking water

• Dosage Groups: 0 (control), 0.1%, 0.5%, and 3.0% concentrations



- Duration: 18 weeks
- Parameters Monitored: Hematology, serum analysis, food and water consumption, body weight, urine-concentrating ability, and histopathology of various organs.[10]







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Caption: Experimental workflow of the 18-week rat toxicity study.

Results of the 18-Week Rat Study

Dose Group	Observations
0.1%	No untoward effects observed.
0.5%	Impaired urine-concentrating ability in males.
3.0%	Reduced growth rate in males, impaired urine- concentrating ability in males, inflammatory response in the stomach submucosa, and increased relative kidney weight in both sexes (without histopathological changes).[10]

Based on these findings, the No-Untoward-Effect Level (NOEL) was established.

Parameter	Value
NOEL	0.1% metatartaric acid in drinking water, equivalent to a mean daily intake of 80 mg/kg bw in males and 130 mg/kg bw in females.[10]

It is important to note that EFSA's panel considered that the marked reduction in water consumption in this study limited its utility for the overall safety assessment.[9]

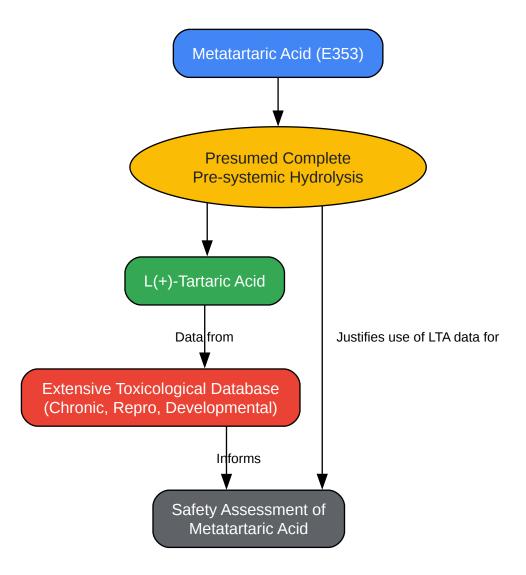
Genotoxicity

A bacterial reverse mutation assay was conducted on **metatartaric acid**, which did not show any evidence of mutagenicity.[5][9]

Carcinogenicity, Reproductive, and Developmental Toxicity



There are no specific long-term carcinogenicity, reproductive, or developmental toxicity studies available for **metatartaric acid**. The safety assessment for these endpoints relies on the extensive data for L(+)-tartaric acid, which has not shown carcinogenic, reproductive, or developmental effects at tested doses.[11]



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Caption: Logical framework for the safety assessment of **metatartaric acid**.

Conclusion

The safety of **metatartaric acid** (E353) as a food additive is well-established and accepted by major international regulatory bodies. This conclusion is primarily based on the understanding that it is hydrolyzed to L(+)-tartaric acid, a compound with a substantial toxicological database



demonstrating a lack of significant toxicity at levels far exceeding estimated human exposure from its use as a food additive. While a short-term study on **metatartaric acid** itself identified a NOEL, the safety assessment for long-term effects relies on the principle of toxicological equivalence to L(+)-tartaric acid. Both JECFA and EFSA have included **metatartaric acid** within the group ADI for tartaric acid and its salts, providing a robust framework for its safe use in food applications.

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